molecular formula C24H21N3O B11278198 2-(1-(naphthalen-1-ylmethyl)-1H-indol-2-yl)-5-propyl-1,3,4-oxadiazole

2-(1-(naphthalen-1-ylmethyl)-1H-indol-2-yl)-5-propyl-1,3,4-oxadiazole

Cat. No.: B11278198
M. Wt: 367.4 g/mol
InChI Key: FJLLLOXDIRPBDY-UHFFFAOYSA-N
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Description

1-[(NAPHTHALEN-1-YL)METHYL]-2-(5-PROPYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives.

Preparation Methods

The synthesis of 1-[(NAPHTHALEN-1-YL)METHYL]-2-(5-PROPYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOLE typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

1-[(NAPHTHALEN-1-YL)METHYL]-2-(5-PROPYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOLE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

1-[(NAPHTHALEN-1-YL)METHYL]-2-(5-PROPYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOLE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[(NAPHTHALEN-1-YL)METHYL]-2-(5-PROPYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

1-[(NAPHTHALEN-1-YL)METHYL]-2-(5-PROPYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOLE can be compared with other similar compounds, such as:

    Indole derivatives: These compounds share the indole core and exhibit similar biological activities. Examples include tryptophan, serotonin, and melatonin.

    Naphthalene derivatives: These compounds contain the naphthalene moiety and are used in various applications, including the synthesis of dyes and pigments.

The uniqueness of 1-[(NAPHTHALEN-1-YL)METHYL]-2-(5-PROPYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOLE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C24H21N3O

Molecular Weight

367.4 g/mol

IUPAC Name

2-[1-(naphthalen-1-ylmethyl)indol-2-yl]-5-propyl-1,3,4-oxadiazole

InChI

InChI=1S/C24H21N3O/c1-2-8-23-25-26-24(28-23)22-15-18-10-4-6-14-21(18)27(22)16-19-12-7-11-17-9-3-5-13-20(17)19/h3-7,9-15H,2,8,16H2,1H3

InChI Key

FJLLLOXDIRPBDY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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